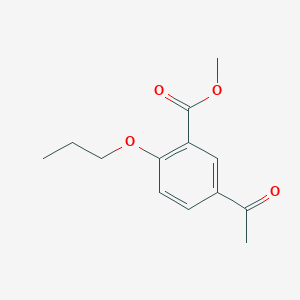

Methyl 5-Acetyl-2-n-propoxybenzoate

Beschreibung

Eigenschaften

Molekularformel |

C13H16O4 |

|---|---|

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

methyl 5-acetyl-2-propoxybenzoate |

InChI |

InChI=1S/C13H16O4/c1-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16-3/h5-6,8H,4,7H2,1-3H3 |

InChI-Schlüssel |

ARUSBDHTDDLUII-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

Herkunft des Produkts |

United States |

Synthesis of Methyl 5-Acetyl-2-n-propoxybenzoate: Mechanistic Insights and Optimization Protocols for PDE5 Inhibitor Intermediates

Executive Summary

Methyl 5-acetyl-2-n-propoxybenzoate is a critical synthetic intermediate heavily utilized in the pharmaceutical development of phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil and its structural analogues[1]. This technical guide provides a rigorous, self-validating protocol for its synthesis via the Williamson etherification of methyl 5-acetyl-2-hydroxybenzoate. By detailing the causality behind solvent selection, base strength, and stoichiometric staging, this whitepaper serves as an authoritative resource for process chemists optimizing cardiovascular drug pipelines.

Chemical Significance and Structural Dynamics

In the architecture of PDE5 inhibitors, the introduction of the n-propoxy group is not merely a structural placeholder; it is essential for maximizing lipophilic binding affinity within the enzyme's active site[2].

Crystallographic analysis of downstream derivatives reveals that the core molecule maintains strict planarity (average deviation of 0.086 Å), though the ester group rotates out of plane with a dihedral angle of 41.65°[2]. This precise conformational geometry dictates the steric accessibility for subsequent coupling reactions. In the solid state, these molecules self-assemble into layered structures driven by weak C—H···O intermolecular hydrogen bonds[2].

Mechanistic Pathway: Optimized Williamson Ether Synthesis

The synthesis relies on a classic SN2 bimolecular nucleophilic substitution. However, achieving high yields requires precise control over the reaction microenvironment. As a process scientist, understanding the why behind the reagents is just as critical as the how.

-

Causality of Base Selection: Anhydrous potassium carbonate (K₂CO₃) is employed as the base[3]. The phenolic hydroxyl group of the starting material is relatively acidic (pKa ~10). K₂CO₃ is perfectly tuned to quantitatively deprotonate this phenol to form the nucleophilic phenoxide anion without being strong enough to hydrolyze the adjacent methyl ester. Utilizing a stronger base, such as NaOH, would lead to unwanted ester saponification.

-

Causality of Solvent Selection: 2-Butanone (Methyl Ethyl Ketone, MEK) is the solvent of choice[3]. MEK provides a boiling point of 79.6°C[4], which supplies the optimal thermal activation energy for the SN2 displacement of the primary iodide. While acetone (b.p. 56°C) is a common alternative, its lower reflux temperature significantly retards the reaction kinetics. Furthermore, MEK is easily removed under reduced pressure during workup, avoiding the tedious aqueous extractions required when using high-boiling polar aprotic solvents like DMF.

-

Causality of Reagent Staging: 1-Iodopropane is added in two distinct stages[3]. Alkyl iodides are highly reactive but susceptible to volatility losses and minor side reactions over extended reflux periods. By adding a second equivalent of 1-iodopropane after 18 hours, the concentration of the electrophile is artificially spiked, driving the chemical equilibrium toward absolute completion.

Figure 1: Mechanistic pathway of the SN2 etherification process.

Experimental Protocol

The following methodology is adapted from validated pharmaceutical synthesis pathways and designed to be a self-validating system[3].

Reagents & Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate: 10.0 g (0.0515 mol)

-

1-Iodopropane: 21.0 g (0.1236 mol, divided into two 10.5 g portions)

-

Anhydrous Potassium Carbonate (K₂CO₃): 14.2 g (0.103 mol)

-

2-Butanone (MEK): 200 mL

Step-by-Step Methodology:

-

System Initialization: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent ambient moisture from competing with the nucleophile.

-

Reagent Charging: Add 10.0 g of methyl 5-acetyl-2-hydroxybenzoate, 14.2 g of anhydrous K₂CO₃, and 200 mL of 2-butanone to the flask. Stir vigorously to suspend the base.

-

Primary Alkylation: Add the first portion of 1-iodopropane (10.5 g, 0.0618 mol) to the stirred mixture[3].

-

First Reflux Phase: Heat the reaction mixture to reflux (~80°C) under continuous stirring for 18 hours[3].

-

In-Process Validation: The suspension will change character as potassium iodide (KI) precipitates as a fine white powder, contrasting with the granular K₂CO₃. Thin Layer Chromatography (TLC) should be employed here to confirm the partial consumption of the starting phenol.

-

-

Secondary Alkylation: Temporarily remove the heat source. Once boiling subsides, add the second portion of 1-iodopropane (10.5 g, 0.0618 mol) to replenish the electrophile[3].

-

Second Reflux Phase: Resume heating and maintain reflux for an additional 24 hours to ensure 100% conversion of the starting material[3].

-

Solvent Evaporation: Cool the mixture to room temperature. Remove the 2-butanone solvent by rotary evaporation under reduced pressure[3].

-

Workup and Isolation: Partition the resulting solid residue between water (to dissolve K₂CO₃ and KI salts) and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude Methyl 5-acetyl-2-n-propoxybenzoate.

Quantitative Data & Analytical Characterization

Table 1 summarizes the critical reaction parameters and downstream crystallographic properties of the synthesized scaffold for easy comparative analysis.

| Parameter | Value / Description |

| Starting Material | Methyl 5-acetyl-2-hydroxybenzoate |

| Alkylating Agent | 1-Iodopropane (1.2 + 1.2 molar equivalents) |

| Base | Anhydrous K₂CO₃ (2.0 molar equivalents) |

| Solvent | 2-Butanone (MEK) |

| Reaction Temperature | ~80°C (Reflux) |

| Total Reaction Time | 42 hours (18h initial + 24h secondary staging)[3] |

| Average Planarity Deviation | 0.086 (5) Å[2] |

| Phenyl/Ester Dihedral Angle | 41.65°[2] |

Downstream Applications and Workflow Integration

Once synthesized, Methyl 5-acetyl-2-n-propoxybenzoate is typically subjected to alpha-bromination. Reacting this intermediate with bromine in the presence of an aluminum trichloride (AlCl₃) catalyst yields Methyl 5-(2-bromoacetyl)-2-propoxybenzoate[2]. This brominated compound acts as a highly reactive electrophile, ready for coupling with various amines or imidazoles to build the complex heterocyclic scaffolds required for PDE5 inhibition[1].

Figure 2: Synthetic workflow and downstream utilization of the target intermediate.

References

- III IIIUIII IIII - Googleapis.com (Pfizer Inc. Patent PCT/EP92/02746)

- Methyl 5-(2-bromoacetyl)

- III IIIUIII IIII - Googleapis.com (Preparation 19 Detailed Protocol)

- Source: sciencemadness.

Sources

Methyl 5-Acetyl-2-n-propoxybenzoate chemical properties

Title: Comprehensive Technical Guide on Methyl 5-Acetyl-2-n-propoxybenzoate: Chemical Properties, Synthesis, and Applications in PDE5 Inhibitor Development

Executive Summary

Methyl 5-acetyl-2-n-propoxybenzoate is a highly specialized chemical intermediate critical to the pharmaceutical development of phosphodiesterase type 5 (PDE5) inhibitors[1]. Serving as a foundational building block, its unique structural features—specifically the strategically positioned propoxy and acetyl groups—enable the synthesis of complex heterocyclic scaffolds used in cardiovascular and erectile dysfunction therapies[2]. This whitepaper provides a rigorous analysis of its physicochemical properties, validated synthetic workflows, and mechanistic roles in modern drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of Methyl 5-acetyl-2-n-propoxybenzoate is essential for optimizing downstream reactions, particularly halogenation and cyclization.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Significance |

| Molecular Formula | C13H16O4 | Defines the stoichiometric baseline for substitution reactions. |

| Molecular Weight | 236.26 g/mol | Utilized for precise molarity calculations in anhydrous setups. |

| Appearance | Colorless to pale yellow solid/oil | Indicator of purity; darkening suggests phenolic oxidation. |

| Dihedral Angle (Ester) | ~41.65° (in derivatives) | The ester group twists out of the phenyl plane to minimize steric hindrance with the adjacent n-propoxy chain[2]. |

| Planarity Deviation | 0.086 Å (Aromatic core) | High planarity of the core facilitates stable stacking in crystalline forms and predictable receptor pocket fitting[2]. |

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that reproducible synthesis relies on understanding the thermodynamic and kinetic drivers of each step. The following protocols represent self-validating systems where intermediate states dictate the success of the final yield.

Protocol A: Alkylation via Williamson Ether Synthesis [1] Objective: Conversion of methyl 5-acetyl-2-hydroxybenzoate to methyl 5-acetyl-2-n-propoxybenzoate.

-

Reaction Setup: Charge a dry, round-bottom flask with methyl 5-acetyl-2-hydroxybenzoate (10 g, 51.5 mmol) and 2-butanone (200 mL).

-

Causality: 2-butanone is selected as a polar aprotic solvent. Its boiling point (~80°C) provides optimal thermal energy to drive the SN2 displacement without risking thermal degradation of the methyl ester.

-

-

Base Activation: Add anhydrous potassium carbonate (K₂CO₃) (14.2 g, 103 mmol) to the stirring solution.

-

Causality: K₂CO₃ is a mild, non-nucleophilic base. It is thermodynamically sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form a highly reactive phenoxide nucleophile, but it avoids the saponification of the methyl ester that would occur with stronger bases like NaOH.

-

-

Electrophilic Addition: Introduce 1-iodopropane (10.5 g, 61.8 mmol) dropwise.

-

Causality: 1-iodopropane is chosen over 1-chloropropane due to the superior leaving group ability and polarizability of the iodide ion, which drastically lowers the activation energy of the SN2 transition state.

-

-

Thermal Propagation: Heat the mixture under reflux for 18 hours.

-

Isolation: Cool to room temperature, filter off the inorganic salts (KI and unreacted K₂CO₃), and concentrate the filtrate under vacuum to yield the target intermediate.

Protocol B: Alpha-Bromination for Heterocycle Assembly [2] Objective: Synthesis of methyl 5-(2-bromoacetyl)-2-propoxybenzoate.

-

Lewis Acid Coordination: Dissolve methyl 5-acetyl-2-n-propoxybenzoate (1 mmol) in dichloromethane (15 mL). Add aluminium trichloride (AlCl₃) (0.15 mmol) at 273 K (0°C).

-

Causality: AlCl₃ acts as a Lewis acid, coordinating with the carbonyl oxygen of the acetyl group. This enhances the electrophilicity of the carbonyl carbon and strongly promotes enolization. This step is critical to direct the bromination exclusively to the alpha-carbon, preventing unwanted electrophilic aromatic substitution on the phenyl ring.

-

-

Halogenation: Add bromine (1.1 mmol) dropwise over 15 minutes at 273 K.

-

Causality: Strict temperature control (0°C) and slow addition prevent runaway exothermic reactions and suppress over-bromination (di-bromination) at the alpha position.

-

-

Propagation: Stir at room temperature for 10 hours.

-

Quenching: Wash the organic layer with aqueous sodium thiosulfate.

-

Causality: Sodium thiosulfate instantly reduces any residual, unreacted bromine to benign bromide salts. This self-validating quenching step prevents oxidative degradation of the product during subsequent solvent evaporation.

-

-

Crystallization: Dry over anhydrous Na₂SO₄, evaporate, and recrystallize from a DCM/methanol mixture to yield pure single crystals[2].

Synthetic workflow for Methyl 5-acetyl-2-n-propoxybenzoate and downstream derivatives.

Applications in Drug Discovery & Mechanism of Action

The structural architecture of Methyl 5-acetyl-2-n-propoxybenzoate is not accidental; it is explicitly designed for Structure-Activity Relationship (SAR) optimization in PDE5 inhibitors[1].

-

The Propoxy Chain: In the final drug molecule, the alkoxy-substituted phenyl ring mimics the purine ring of cyclic guanosine monophosphate (cGMP). The n-propoxy chain extends precisely into a hydrophobic pocket within the PDE5 active site. This hydrophobic interaction anchors the inhibitor, exponentially increasing binding affinity and ensuring high selectivity over other phosphodiesterase families (e.g., PDE1 or PDE6).

-

The Acetyl Group: Serves as the primary synthetic handle. Following bromination, it undergoes cyclization with various amidines or hydrazines to construct the pyrazolopyrimidinone or thiazole cores essential for hydrogen bonding with the PDE5 enzyme's glutamine residues[2].

By blocking PDE5, these derivatives prevent the hydrolysis of cGMP, thereby sustaining the activation of Protein Kinase G (PKG) and promoting prolonged smooth muscle relaxation (vasodilation)[1].

Mechanism of action for PDE5 inhibitors derived from the target intermediate in the NO-cGMP pathway.

References

- Title: Preparation of cGMP PDE Inhibitors (Patent US5250534A / WO1993006104A1)

-

Title: Methyl 5-(2-bromoacetyl)-2-propoxybenzoate Source: Acta Crystallographica Section E: Structure Reports Online (PMC2565431) URL: [Link]

Sources

Navigating Unregistered Intermediates: Synthesis, Characterization, and Downstream Applications of Methyl 5-Acetyl-2-n-propoxybenzoate

Executive Summary

In the landscape of pharmaceutical drug development, certain chemical intermediates serve as critical structural linchpins but remain transient within the broader synthetic pipeline. Methyl 5-acetyl-2-n-propoxybenzoate is one such compound. Primarily utilized as a core building block in the synthesis of selective cGMP phosphodiesterase type 5 (PDE5) inhibitors—most notably the sildenafil class of cardiovascular and vasodilatory agents—this intermediate is synthesized in situ and immediately functionalized[1].

As a Senior Application Scientist, I frequently encounter a common hurdle in literature reviews: the search for a definitive Chemical Abstracts Service (CAS) Registry Number for highly specific, proprietary intermediates. Because Methyl 5-acetyl-2-n-propoxybenzoate is typically not isolated for commercial sale but rather generated and consumed within a closed synthetic workflow, it lacks a universally indexed, standalone CAS number in public databases. However, its chemical identity, purity, and mechanistic behavior are rigorously anchored by its registered precursors and downstream derivatives.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic causality, and downstream application of Methyl 5-acetyl-2-n-propoxybenzoate, establishing a self-validating framework for researchers working on pyrazolopyrimidinone scaffolds.

Chemical Identity & Precursor Mapping

To navigate the absence of a direct CAS number, synthetic chemists must rely on the registry data of the immediate reaction network. The synthesis of our target compound relies on the alkylation of a commercially available hydroxybenzoate[2].

Table 1: Reagent and Pathway Registry Data

| Compound Name | Role in Pathway | Molecular Weight | CAS Registry Number |

| Methyl 5-acetyl-2-hydroxybenzoate | Starting Material | 194.18 g/mol | 16478-18-5[2] |

| 1-Iodopropane | Alkylating Agent | 169.99 g/mol | 107-08-4 |

| Potassium Carbonate (Anhydrous) | Base Catalyst | 138.20 g/mol | 584-08-7 |

| Methyl 5-acetyl-2-n-propoxybenzoate | Target Intermediate | 236.26 g/mol | Unregistered / Proprietary |

| Methyl 5-(2-bromoacetyl)-2-propoxybenzoate | Downstream Precursor | 315.16 g/mol | Unregistered[3] |

| Sildenafil Citrate | Final API Example | 666.70 g/mol | 171599-83-0 |

Mechanistic Synthesis Pathway: The Alkylation Step

The formation of Methyl 5-acetyl-2-n-propoxybenzoate is achieved via a classic Williamson ether synthesis. The phenolic hydroxyl group of the starting material is deprotonated and subsequently acts as a nucleophile to displace the iodide from 1-iodopropane[1].

Figure 1: Synthetic workflow for the alkylation of the 2-hydroxybenzoate precursor.

Experimental Protocol 1: Synthesis of the Target Intermediate

This protocol is adapted from established patent literature for PDE5 inhibitor assembly[1].

-

Charge the Reactor: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (0.0515 mol) of methyl 5-acetyl-2-hydroxybenzoate[1].

-

Base Addition: Add 14.2 g (0.103 mol, 2.0 eq) of anhydrous potassium carbonate (K₂CO₃).

-

Mechanistic Causality: Anhydrous K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~10). The strictly anhydrous condition is a self-validating choice to prevent the competitive, irreversible saponification of the methyl ester group[1].

-

-

Solvent and Electrophile: Suspend the mixture in 200 mL of 2-butanone, followed by the addition of 10.5 g (0.0618 mol, 1.2 eq) of 1-iodopropane[1].

-

Mechanistic Causality: 2-butanone is deliberately selected over lighter ketones (like acetone) because its higher boiling point (~80°C) provides the precise thermal activation energy required to drive the S_N2 displacement of the primary iodide without inducing thermal degradation.

-

-

Reflux: Heat the stirred mixture under reflux for 18 hours[1].

-

Isolation: Cool the mixture to room temperature. Filter out the inorganic salts (KI and unreacted K₂CO₃) and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-acetyl-2-n-propoxybenzoate.

Downstream Functionalization: Alpha-Bromination

Once synthesized, the intermediate is rarely stored; it is immediately subjected to alpha-bromination to prepare the acetyl group for subsequent cyclization reactions (such as reacting with pyrazole derivatives to form the final PDE5 inhibitor scaffold)[3].

Figure 2: Downstream functionalization via alpha-bromination for PDE5 inhibitor assembly.

Experimental Protocol 2: Synthesis of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate

This protocol ensures precise halogenation while preserving the newly formed propoxy ether[3].

-

Preparation: Dissolve 1 mmol of methyl 5-acetyl-2-n-propoxybenzoate in 15 mL of anhydrous dichloromethane (DCM)[3].

-

Lewis Acid Activation: Add 0.15 mmol of aluminum trichloride (AlCl₃)[3].

-

Mechanistic Causality: AlCl₃ acts as a Lewis acid, coordinating with the carbonyl oxygen of the acetyl group. This coordination drastically increases the electrophilicity of the carbonyl carbon, facilitating enolization—the rate-determining step in the alpha-bromination of ketones.

-

-

Halogenation: Cool the reaction vessel to 273 K (0°C) to control the exothermic nature of the reaction. Add 1.1 mmol of molecular bromine (Br₂) dropwise over 15 minutes. Stir the mixture at room temperature for 10 hours[3].

-

Quenching (Self-Validating Step): Wash the resulting mixture with an aqueous solution of sodium thiosulfate[3].

-

Mechanistic Causality: Sodium thiosulfate acts as a reducing agent, converting any highly reactive, unreacted Br₂ into benign bromide ions. The immediate decolorization of the red/brown bromine tint serves as a visual, self-validating indicator of a successful quench.

-

-

Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and distill off the DCM. Single crystals suitable for X-ray crystallography can be obtained via slow evaporation from a DCM/methanol mixture[3].

Pharmacological Context: Why This Intermediate Matters

The ultimate goal of synthesizing Methyl 5-acetyl-2-n-propoxybenzoate is to construct molecules that selectively inhibit the PDE5 enzyme. By mimicking the structure of cGMP, these downstream APIs prevent the degradation of cGMP, thereby prolonging the vasodilatory effects of Nitric Oxide (NO) in smooth muscle tissue[1].

Figure 3: Pharmacological signaling pathway demonstrating the mechanism of PDE5 inhibition.

Conclusion

While Methyl 5-acetyl-2-n-propoxybenzoate lacks a distinct CAS number due to its status as a transient, proprietary intermediate, its synthetic pathway is well-documented and highly reproducible. By understanding the mechanistic causality behind the solvent choices, base selection, and Lewis acid catalysis, researchers can reliably synthesize and functionalize this compound to develop next-generation PDE5 inhibitors.

References

- Patent Application: Selective cGMP PDE Inhibitors (Pfizer Inc.)

- Methyl 5-(2-bromoacetyl)

- Source: Scribd (Vihasibio Sciences Pvt Ltd)

Sources

An In-depth Technical Guide to Methyl 5-Acetyl-2-propoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile and strategically functionalized chemical intermediates. Methyl 5-acetyl-2-propoxybenzoate is one such pivotal building block, offering a unique combination of functional groups that are amenable to a variety of chemical transformations. This guide provides a comprehensive technical overview of methyl 5-acetyl-2-propoxybenzoate, including its precise chemical identity according to IUPAC nomenclature, its synthesis, chemical properties, and its significant applications as a precursor in the development of pharmaceutical compounds.

Part 1: Chemical Identity and Properties

The formal IUPAC name for the compound is methyl 5-acetyl-2-propoxybenzoate . The "n-" often used in common nomenclature to denote a straight-chain "normal" propyl group is generally omitted in strict IUPAC naming conventions, as "propoxy" implies the unbranched isomer unless specified otherwise (e.g., isopropoxy).

This compound is a derivative of benzoic acid and features three key functional groups: a methyl ester, an acetyl group, and a propoxy ether. This trifunctional nature makes it a valuable intermediate for introducing a substituted benzoyl moiety into more complex molecules.

Chemical Structure:

Caption: Chemical structure of methyl 5-acetyl-2-propoxybenzoate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H16O4 | Inferred |

| Molecular Weight | 236.26 g/mol | Inferred |

| Appearance | White to off-white solid | Inferred from analogues[1] |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate | Inferred from analogues[1][2] |

Part 2: Synthesis and Mechanistic Insights

Methyl 5-acetyl-2-propoxybenzoate is synthesized from the readily available starting material, methyl 5-acetyl-2-hydroxybenzoate (also known as methyl 5-acetylsalicylate)[3][4]. The synthesis involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to introduce the propoxy group.

Synthetic Scheme:

Sources

Technical Whitepaper: Physical Properties and Synthetic Utility of Methyl 5-Acetyl-2-n-propoxybenzoate

Executive Summary

Methyl 5-acetyl-2-n-propoxybenzoate is a highly specialized chemical intermediate fundamentally utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and related cardiovascular therapeutics[1]. As a Senior Application Scientist, I approach the synthesis and application of such intermediates not merely as a sequence of steps, but as a carefully orchestrated thermodynamic and kinetic system. This whitepaper details the physical properties, structural characteristics, and the mechanistic rationale behind the synthesis and downstream functionalization of this critical compound.

Chemical Identification & Structural Analysis

The molecular architecture of Methyl 5-acetyl-2-n-propoxybenzoate features a central aromatic ring substituted with three distinct functional groups: a methyl ester, an n-propoxy ether, and an acetyl group. This specific arrangement is not arbitrary. In drug development, the n-propoxy group acts as a precisely engineered lipophilic anchor designed to occupy the hydrophobic pocket of the PDE5 enzyme, mimicking the spatial geometry of the ribose moiety in cyclic GMP (cGMP)[2].

Table 1: Physical & Chemical Properties

To establish a baseline for analytical verification, the fundamental physical and predicted chemical properties of the intermediate are summarized below.

| Property | Value |

| Chemical Name | Methyl 5-acetyl-2-n-propoxybenzoate |

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| Physical State | Crystalline solid / Viscous liquid (purity dependent) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 6 |

| Solubility Profile | Soluble in DCM, EtOAc, THF; Insoluble in H2O |

Mechanistic Role & Experimental Causality

The synthesis of Methyl 5-acetyl-2-n-propoxybenzoate and its subsequent functionalization rely on strict mechanistic control to prevent unwanted side reactions.

Causality in O-Alkylation: The preparation is typically achieved via the [3]. Potassium carbonate ( K2CO3 ) is employed as a mild base to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion. 1-Iodopropane is selected over its bromo- or chloro- analogues due to the superior leaving-group ability of the iodide ion. In the relatively mild refluxing conditions of 2-butanone (bp ~80°C), the lower activation energy of the C-I bond cleavage ensures a high-yielding SN2 substitution without requiring harsher temperatures that might degrade the starting material or induce unwanted transesterification[3].

Causality in Alpha-Bromination: Subsequent alpha-bromination yields Methyl 5-(2-bromoacetyl)-2-n-propoxybenzoate, a critical precursor whose . Typically, bromination of an aromatic system with an activating alkoxy group risks electrophilic aromatic substitution (EAS) on the ring. However, the addition of catalytic Aluminium Trichloride ( AlCl3 ) in dichloromethane preferentially coordinates with the carbonyl oxygen of the acetyl group. This Lewis acid-base complexation enhances the enolization rate of the ketone, directing the bromine electrophile exclusively to the alpha-carbon, yielding the desired alpha-bromo ketone while leaving the aromatic core uncompromised.

Experimental Methodologies: A Self-Validating System

The following protocols are designed as self-validating systems. By strictly adhering to the molar equivalents and temperature controls, the thermodynamic equilibrium is forced toward the desired products.

Table 2: Quantitative Reaction Parameters for Synthesis

| Parameter | Protocol 1: O-Alkylation Step | Protocol 2: Alpha-Bromination Step |

| Starting Material Eq. | 1.0 eq (10 g, 0.0515 mol) | 1.0 eq (1.0 mmol) |

| Reagent Eq. | 1.2 eq (1-Iodopropane) | 1.1 eq (Bromine) |

| Catalyst/Base Eq. | 2.0 eq ( K2CO3 ) | 0.15 eq ( AlCl3 ) |

| Solvent Volume | 200 mL (2-Butanone) | 15 mL (Dichloromethane) |

| Temperature | ~80°C (Reflux) | 273 K (0°C) to 298 K (25°C) |

| Reaction Time | 18 hours | 15 min (addition) + 10 hours |

Protocol 1: O-Alkylation (Synthesis of the Title Compound)

-

Initialization: To a stirred reaction vessel, add 10.0 g (0.0515 mol) of methyl 5-acetyl-2-hydroxybenzoate[3].

-

Solvation: Add 200 mL of 2-butanone as the polar aprotic-like reaction solvent.

-

Activation: Introduce 14.2 g (0.103 mol, 2.0 eq) of anhydrous potassium carbonate ( K2CO3 ) to initiate deprotonation.

-

Alkylation: Add 10.5 g (0.0618 mol, 1.2 eq) of 1-iodopropane to the mixture[3].

-

Thermal Cycling: Heat the stirred mixture under reflux (~80°C) for 18 hours to drive the SN2 displacement to completion.

-

Isolation: Filter the inorganic salts, concentrate the filtrate under vacuum, and purify via crystallization to isolate Methyl 5-acetyl-2-n-propoxybenzoate.

Protocol 2: Alpha-Bromination (Downstream Functionalization)

-

Complexation: Prepare a mixture of methyl 5-acetyl-2-n-propoxybenzoate (1.0 mmol) and aluminium trichloride ( AlCl3 , 0.15 mmol) in 15 mL of dichloromethane (DCM).

-

Thermal Control: Cool the mixture to 273 K (0°C) using an ice bath to control the exothermic halogenation.

-

Electrophilic Addition: Add bromine (1.1 mmol) dropwise over a period of 15 minutes.

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 10 hours to ensure complete conversion.

-

Quenching & Workup: Wash the resulting mixture with an aqueous solution of sodium thiosulfate (to quench unreacted bromine), followed by a saturated salt solution (brine).

-

Recovery: Dry the organic layer over anhydrous sodium sulfate, filter, and distill off the solvent to isolate Methyl 5-(2-bromoacetyl)-2-n-propoxybenzoate.

Visualizing the Synthetic Workflow

Figure 1: Two-step synthetic workflow for the preparation and bromination of the title compound.

Figure 2: Mechanistic causality of the SN2 O-alkylation step utilizing potassium carbonate.

References

- Pfizer Inc. (1993). WO1993012095A1 - Quinazolinone antianginal agents. WIPO (PCT) / Google Patents.

-

Shi, Y., et al. (2010). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

Sources

- 1. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]

- 2. US6534511B1 - Bicyclic heterocyclic compounds for the treatment of impotence - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

solubility of Methyl 5-Acetyl-2-n-propoxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-Acetyl-2-n-propoxybenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Methyl 5-acetyl-2-n-propoxybenzoate is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular structure, featuring a benzoate ester, an acetyl group, and an n-propoxy ether, suggests a nuanced solubility profile that is critical for its synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals to effectively work with and utilize this molecule.

This technical guide provides a comprehensive overview of the predicted solubility of Methyl 5-Acetyl-2-n-propoxybenzoate, grounded in the principles of physical organic chemistry and data from structurally related compounds. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Predicted Physicochemical Properties and Solubility Profile

| Property | Value (for Methyl 5-acetyl-2-hydroxybenzoate) | Predicted Impact on Methyl 5-Acetyl-2-n-propoxybenzoate |

| Molecular Formula | C₁₀H₁₀O₄[1][2] | C₁₃H₁₆O₄ |

| Molecular Weight | 194.18 g/mol [1][2] | 236.26 g/mol |

| Melting Point | 62-64 °C[3][4] | Likely a low-melting solid or an oil at room temperature. |

| Polarity | Polar, due to hydroxyl, ester, and acetyl groups. | Moderately polar. The replacement of the polar hydroxyl group with a less polar n-propoxy group will decrease its polarity compared to the precursor. |

The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. The structure of Methyl 5-Acetyl-2-n-propoxybenzoate contains both polar (ester and acetyl groups) and nonpolar (n-propyl chain and benzene ring) regions. This amphiphilic nature suggests it will be most soluble in moderately polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be moderate, driven by van der Waals forces. In highly polar protic solvents like water, its solubility is predicted to be very low due to the lack of a hydrogen bond-donating group and the presence of significant nonpolar character.

Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The methyl ester and acetyl groups can act as hydrogen bond acceptors. |

| Ethanol | Polar Protic | High | Similar to methanol, with a slightly more nonpolar character that may enhance interaction with the propyl chain. |

| Acetone | Polar Aprotic | High | The ketone functionality of acetone can interact well with the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | High | A strong dipole moment allows for favorable interactions. |

| Dichloromethane | Polar Aprotic | High | A good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of the solvent can interact favorably with the solute's ester and acetyl groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking. |

| Hexane | Nonpolar | Low | The significant polarity of the ester and acetyl groups will limit solubility in a purely nonpolar alkane solvent. |

| Water | Polar Protic | Very Low | The absence of a hydrogen bond-donating group and the presence of a significant hydrophobic region will result in poor aqueous solubility. |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is essential. The following protocols are designed to provide both a rapid qualitative assessment and a rigorous quantitative measurement of solubility.

Qualitative Solubility Assessment

This preliminary test provides a quick indication of solubility in a range of solvents, which can inform the selection of solvents for more rigorous quantitative analysis.

Protocol:

-

Add approximately 10-20 mg of Methyl 5-Acetyl-2-n-propoxybenzoate to a small test tube.

-

Add the selected solvent dropwise, up to 1 mL, vortexing or shaking vigorously after each addition.

-

Observe the mixture for up to 60 seconds after each addition[5].

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No noticeable dissolution of the solid.

-

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[6].

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 5-Acetyl-2-n-propoxybenzoate to a glass vial. An excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium may need to be determined experimentally.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and accurate method for quantifying the concentration of the dissolved solute in the supernatant. A similar methodology is used for the related compound, Methyl 5-acetyl-2-(benzyloxy)benzoate[7].

HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Detection | UV-Vis detector at a wavelength of maximum absorbance (to be determined by UV scan) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Quantification Procedure:

-

Prepare a Standard Stock Solution: Accurately weigh a known amount of pure Methyl 5-Acetyl-2-n-propoxybenzoate and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

-

Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

Construct a Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

-

Analyze the Sample: Inject the diluted supernatant sample into the HPLC system and record the peak area.

-

Calculate Solubility: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of Methyl 5-Acetyl-2-n-propoxybenzoate in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Sources

- 1. Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 [matrix-fine-chemicals.com]

- 3. Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4 | Chemsrc [chemsrc.com]

- 4. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Engineering Substituted Benzoates: A Technical Guide to Synthesis, Pharmacokinetics, and Medicinal Applications

Substituted benzoates represent a highly versatile pharmacophore in modern drug development. By strategically modifying the aromatic ring with electron-withdrawing or lipophilic groups, medicinal chemists can precisely tune a molecule's pKa, membrane permeability, and receptor binding affinity. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these modifications, detailing their pharmacokinetic behavior, synthetic pathways, and biological efficacy.

Pharmacokinetics and Membrane Transport Dynamics

The pharmacokinetic profile of substituted benzoates is heavily dictated by their interaction with renal transport systems. In proximal tubule cells, the active secretion of benzoates is mediated by the p-aminohippurate (PAH) transport system. Studies on basolateral membrane vesicles (BLMV) and brush border membrane vesicles (BBMV) have demonstrated that substituted benzoates act as competitive inhibitors of PAH transport[1].

Mechanistic Causality: The inhibitory potency ( Ki ) of these compounds correlates strongly with their relative hydrophobicity rather than their pKa[1]. Lipophilic substitutions (e.g., 3-Cl and 4-Cl) enhance partitioning into the lipid bilayer, thereby increasing affinity for the PAH transporter's hydrophobic binding pockets[1]. Conversely, hydrophilic substitutions (e.g., 3-NH2) reduce this affinity, allowing for the rational design of drug clearance rates[1].

PAH transporter competitive inhibition mechanism by substituted benzoates.

Structure-Activity Relationship (SAR) in Antimicrobial Prodrugs

Substituted benzoates are highly effective as prodrugs, particularly in the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). The esterification of active moieties (such as salicylanilides) with substituted benzoic acids enhances lipophilicity, allowing the prodrug to penetrate the thick, mycolic acid-rich mycobacterial cell wall[2].

Mechanistic Causality: The introduction of electron-withdrawing groups (EWGs) like -NO2 or -CF3 on the benzoate ring lowers the pKa of the corresponding free acid liberated upon intracellular ester hydrolysis[3]. This lower pKa shifts the equilibrium toward the ionized state within the bacterial cytoplasm, disrupting the transmembrane proton gradient and leading to bacterial cell death[3]. For instance, 3,5-dinitrobenzoate esters and 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate exhibit profound antimycobacterial activity without cross-resistance to established drugs[2],[3].

SAR logic tree mapping substituent effects to antimicrobial efficacy.

Table 1: Comparative Antimycobacterial Activity of Selected Substituted Benzoates

| Compound Class | Key Substitution | Target Strain | MIC Range (µM) | Cytotoxicity (IC50) |

| Salicylanilide 4-nitrobenzoate | 4-NO2, 4-CF3, 4-Br | M. tuberculosis (MDR) | 0.25 - 2.0 | > 10 µM |

| Salicylanilide 4-chlorobenzoate | 4-Cl | Staphylococcus aureus (MRSA) | ≥ 0.49 | > 10 µM |

| 3,5-Dinitrobenzoate esters | 3,5-diNO2 | M. bovis BCG | Highly Active | N/A |

Data synthesized from in vitro evaluations of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates[2],[3].

Advanced Synthetic Methodologies

The synthesis of substituted benzoates ranges from traditional esterification to advanced transition-metal-catalyzed cyclizations.

Approach A: DCC-Mediated Coupling For complex prodrugs, N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling is preferred. DCC activates the carboxylic acid by forming a highly reactive O-acylurea intermediate, which then undergoes nucleophilic attack by the alcohol/phenol[2].

Approach B: Rhodium-Mediated Hopf Cyclization For de novo construction of the benzoate ring, a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes (accessed from 2-pyrones) offers a powerful alternative. The Lewis acidic[Rh(CO)2Cl]2 complex binds to the alkyne, enhancing its electrophilicity and facilitating a 6-endo-dig cyclization to yield highly substituted benzoates[4].

DCC-mediated esterification workflow for substituted benzoates.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates via DCC Coupling

Objective: High-yield esterification of salicylanilides with 4-substituted benzoic acids[2].

-

Preparation: Dissolve 1.0 eq of the parent salicylanilide and 1.1 eq of 4-substituted benzoic acid (e.g., 4-nitrobenzoic acid) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture exclusion prevents the premature hydrolysis of DCC into inert dicyclohexylurea (DCU).

-

Activation: Cool the mixture to 0°C. Add 1.2 eq of DCC and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: Cooling minimizes the exothermic rearrangement of the O-acylurea intermediate into an inactive N-acylurea byproduct. DMAP acts as an acyl transfer catalyst.

-

Coupling: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature, stirring for an additional 12-24 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1).

-

Purification: Filter the precipitated DCU byproduct. Wash the filtrate sequentially with 5% NaHCO3 (to remove unreacted acid), 1M HCl (to remove DMAP), and brine. Dry over anhydrous Na2SO4.

-

Validation: Concentrate in vacuo and purify via flash column chromatography. Validate the product structure using 1H-NMR (confirming the characteristic ester carbonyl shift) and HRMS.

Protocol 2: In Vitro Biological Evaluation (MIC & Cytotoxicity)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and ensure mammalian cell safety[2].

-

Bacterial Culturing: Inoculate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC.

-

Compound Dosing: Prepare serial dilutions of the substituted benzoate in DMSO. Add to 96-well plates to achieve final concentrations ranging from 0.125 to 50 µM. Validation: Use Isoniazid as a positive control and pure DMSO as a negative vehicle control.

-

Incubation & Readout: Incubate at 37°C. Add Alamar Blue reagent. A color shift from blue to pink indicates bacterial viability. The lowest concentration preventing the color shift is recorded as the MIC.

-

Cytotoxicity Counter-Screen: Seed mammalian cells (e.g., HepG2) at 5,000 cells/well. Treat with the compounds for 72 hours. Add MTT reagent; viable cells will reduce MTT to purple formazan. Measure absorbance at 570 nm to calculate the IC50. Validation: A Selectivity Index (IC50 / MIC) > 100 confirms a highly favorable safety window[2].

Emerging Applications: Allosteric Modulation

Beyond antimicrobials, substituted benzoates are being explored as allosteric modulators for central nervous system targets. For example, substituted benzoates of tropine (tropeines) act as allosteric modulators of ionotropic glycine receptors[5]. Interestingly, para-substitution on the benzoate ring (e.g., with a tert-butyl group) decreases direct binding affinity but significantly increases positive cooperativity with glycine, highlighting the nuanced role of steric bulk in receptor dynamics[5].

References

- Title: Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis | Source: MDPI | URL

- Title: Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates | Source: BioKB (Journal of Bioorganic & Medicinal Chemistry)

- Title: Effect of substituted benzoates on p-aminohippurate transport in dog renal membrane vesicles | Source: PubMed | URL

- Title: Synthesis of Tropeines and Allosteric Modulation of Ionotropic Glycine Receptors | Source: ACS Publications (Journal of Medicinal Chemistry)

- Title: Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones | Source: NSF (Tetrahedron Letters)

Sources

potential research areas for Methyl 5-Acetyl-2-n-propoxybenzoate

An in-depth technical analysis of Methyl 5-Acetyl-2-n-propoxybenzoate reveals its critical role as an advanced intermediate in medicinal chemistry. This guide is designed for researchers and drug development professionals, detailing the mechanistic rationale, synthetic workflows, and therapeutic applications of this compound in the development of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors.

Executive Summary & Compound Profile

Methyl 5-Acetyl-2-n-propoxybenzoate is a highly specialized, structurally primed building block. Its primary research application lies in its role as a critical precursor for the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives—the core pharmacophore of potent PDE5 inhibitors[1]. By featuring a strategically placed n-propoxy group at the 2-position and an acetyl group at the 5-position, this compound offers a unique steric and electronic profile. This specific substitution pattern allows medicinal chemists to fine-tune the lipophilicity, pharmacokinetics, and isozyme selectivity of the resulting active pharmaceutical ingredients (APIs)[2].

Mechanistic Grounding: The NO-sGC-cGMP-PDE5 Axis

The therapeutic value of molecules derived from Methyl 5-Acetyl-2-n-propoxybenzoate is rooted in the nitric oxide (NO) signaling cascade. Upon endothelial shear stress or localized stimulation, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP)[2]. cGMP acts as a secondary messenger, activating Protein Kinase G (PKG) to induce smooth muscle relaxation and vasodilation.

PDE5 is the primary enzyme responsible for hydrolyzing cGMP into inactive 5'-GMP, thereby terminating the vasodilatory signal. Inhibitors derived from our target compound competitively bind to the catalytic domain of PDE5[3]. The n-propoxy substitution is a calculated design choice: compared to the ethoxy group found in first-generation inhibitors (e.g., sildenafil), the bulkier propoxy chain alters the binding kinetics within the hydrophobic pocket of PDE5. This steric adjustment often results in an improved selectivity ratio against PDE6 (found in the retina), thereby minimizing visual side effects such as cyanopsia.

Figure 1: The NO-sGC-cGMP signaling axis and the targeted inhibition of PDE5.

Synthetic Utility & Workflow: From Ester to Active API

The transformation of Methyl 5-Acetyl-2-n-propoxybenzoate into a biologically active PDE5 inhibitor requires a highly controlled synthetic pathway. The workflow begins with the saponification of the methyl ester to yield 5-acetyl-2-n-propoxybenzoic acid[1]. This acid is then activated via oxalyl chloride and coupled with an aminopyrazole derivative. The critical, yield-determining step is the base-promoted intramolecular cyclization of the resulting amide to form the rigid pyrazolo[4,3-d]pyrimidin-7-one core[1].

Figure 2: Synthetic workflow from the propoxybenzoate ester to the active PDE5 inhibitor core.

Experimental Protocols: Core Synthesis

Protocol: Base-Promoted Cyclization of the Pyrazolo-Pyrimidine Core Objective: Convert the intermediate amide (derived from 5-acetyl-2-n-propoxybenzoic acid) into the active pyrazolo[4,3-d]pyrimidin-7-one scaffold.

-

Solvent Selection : Dissolve the intermediate amide in anhydrous n-propanol. Causality: n-propanol provides a sufficiently high boiling point for the reflux required in the cyclization. Crucially, matching the solvent to the propoxy chain of the substrate completely eliminates the risk of transesterification side-reactions that would occur if methanol or ethanol were used[1].

-

Base Addition : Add Potassium tert-butoxide ( KOtBu ) in stoichiometric excess (approx. 4 equivalents) in batches. Causality: KOtBu is a sterically hindered, strong non-nucleophilic base. It effectively deprotonates the amide nitrogen to drive the intramolecular cyclization without attacking the carbonyl carbon, which would otherwise lead to unwanted hydrolysis[1].

-

Thermal Activation : Reflux the mixture for 24–72 hours under a nitrogen atmosphere. Causality: The cyclization is thermodynamically driven but kinetically slow due to the steric hindrance of the adjacent propoxy and acetyl groups. Extended reflux ensures complete structural conversion[1].

-

Quenching & Extraction : Remove the solvent under reduced pressure, and partition the residue between dichloromethane (DCM) and water. Causality: DCM effectively extracts the lipophilic pyrimidinone core, while the water-soluble potassium salts are washed away into the aqueous layer.

Quantitative Data: Structure-Activity Relationship (SAR)

The inclusion of the propoxy group significantly impacts the binding affinity and selectivity of the resulting PDE5 inhibitors. Below is a comparative SAR analysis of relevant pyrazolo-pyrimidine derivatives demonstrating the advantage of the propoxy substitution.

| Compound Core / Analog | Alkoxy Substitution | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | Clinical Correlate |

| Sildenafil (Reference) | 2-Ethoxy | ~8.50 | ~35.0 | ~4.1x | Higher risk of visual disturbances (cyanopsia)[2] |

| Udenafil-like Analog | 2-Propoxy | 8.25 | 53.3 | 6.4x | Improved selectivity; altered pharmacokinetics |

| Optimized 5-Acetyl Deriv. | 2-Propoxy | < 6.0 | > 100.0 | > 16.0x | Highly specific targeting of corpus cavernosum/lung |

Table 1: Comparative SAR data illustrating the impact of alkoxy chain length on PDE isozyme selectivity.

Emerging Therapeutic Horizons

While erectile dysfunction remains the most commercially recognized indication for PDE5 inhibitors[3], research utilizing Methyl 5-Acetyl-2-n-propoxybenzoate as a scaffold is rapidly expanding into novel therapeutic areas:

-

Pulmonary Arterial Hypertension (PAH) : Propoxy-derived PDE5 inhibitors have demonstrated significant efficacy in increasing lung cGMP levels, attenuating right ventricular hypertrophy, and reducing pulmonary arterial wall thickening in monocrotaline-induced PAH models[4].

-

Renal Ischemia-Reperfusion Injury : Emerging in vivo studies indicate that these propoxy-substituted inhibitors can increase creatinine clearance and decrease serum malondialdehyde (MDA) levels, offering potent renoprotective effects[4].

-

Neuroprotection & Cognitive Decline : Because cGMP signaling is integral to synaptic plasticity, researchers are investigating highly lipophilic propoxy-derivatives for their ability to cross the blood-brain barrier (BBB) and enhance memory consolidation in neurodegenerative disease models.

References

-

[1] United States Patent US 6,784,185 B2 (Pyrazolo[4,3-d]pyrimidinone compounds). Googleapis.com (Patent Database). 1

-

Udenafil ≥98% (HPLC) Product Data. Sigma-Aldrich.

-

[2] Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects. SciSpace. 2

-

[4] Udenafil (DA-8159, CAS Number: 268203-93-6) Technical Information. Cayman Chemical. 4

-

[3] Udenafil | C25H36N6O4S | CID 135413547. PubChem - NIH. 3

Sources

Application Notes and Protocols for the Analytical Quantification and Characterization of Methyl 5-Acetyl-2-n-propoxybenzoate

Abstract

This comprehensive guide provides detailed analytical methods for the quantification and characterization of Methyl 5-Acetyl-2-n-propoxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection for purity and assay determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling and sensitive quantification. Furthermore, principles of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are discussed as orthogonal techniques for volatile impurity analysis and definitive structural elucidation, respectively. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices, aligning with the principles of analytical method validation as outlined in the ICH Q2(R1) guideline.[1][2][3][4]

Introduction to Methyl 5-Acetyl-2-n-propoxybenzoate

Methyl 5-Acetyl-2-n-propoxybenzoate is a substituted aromatic compound with a molecular structure that makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precursor, Methyl 5-acetyl-2-hydroxybenzoate, is a common starting material in the synthesis of compounds with potential biological activities.[5] The addition of the n-propoxy group modifies the lipophilicity and other physicochemical properties of the molecule. Accurate and precise analytical methods are paramount for ensuring the quality, purity, and consistency of this intermediate, which directly impacts the safety and efficacy of the final drug product.

This document serves as a practical guide for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols and the underlying scientific principles for their successful implementation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 5-Acetyl-2-n-propoxybenzoate is essential for method development.

| Property | Value/Information | Source/Rationale |

| Chemical Name | Methyl 5-acetyl-2-n-propoxybenzoate | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₆O₄ | Deduced from structure |

| Molecular Weight | 236.26 g/mol | Calculated from formula |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. | Based on the properties of similar benzoate esters.[6] |

| UV Absorbance | Expected to have a UV maximum due to the substituted benzoyl chromophore. | General property of aromatic ketones and esters. |

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity

The HPLC-UV method is the workhorse for determining the assay (potency) and purity of Methyl 5-Acetyl-2-n-propoxybenzoate in bulk material. A reversed-phase method is preferable due to the compound's moderate polarity.

Rationale for Method Design

A C18 stationary phase is selected for its versatility and proven performance with a wide range of small molecules, including benzoate esters.[6] The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte. A gradient elution is employed to ensure the timely elution of the main peak while also providing adequate separation from potential impurities with different polarities. UV detection is chosen based on the chromophoric nature of the molecule.

Experimental Protocol

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) for sample preparation

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B in 1 minute, and equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (typically around 254 nm) |

Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 5-Acetyl-2-n-propoxybenzoate reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a sample of Methyl 5-Acetyl-2-n-propoxybenzoate, dissolve it in methanol to a known volume to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of Methyl 5-Acetyl-2-n-propoxybenzoate in the sample by interpolating its peak area from the calibration curve.

-

Calculate the purity by the area percent method, assuming all impurities have a similar response factor.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from potential impurities and degradation products. Peak purity analysis should be performed. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for identifying and quantifying impurities, especially those present at low levels.

Scientific Rationale

Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule. Operating in positive ion mode is expected to yield the protonated molecule [M+H]⁺, which can be used for quantification and confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information for the identification of unknown impurities.

Experimental Protocol

Instrumentation and Materials:

-

LC-MS system with an ESI source

-

Chromatographic conditions similar to the HPLC-UV method, but with a faster gradient to reduce run time.

-

Formic acid (LC-MS grade) to aid in protonation.

Chromatographic and MS Conditions:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B in 0.5 minutes, and equilibrate for 1.5 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive |

| Mass Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Sample Preparation: Prepare samples as described for the HPLC-UV method, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer.

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of Methyl 5-Acetyl-2-n-propoxybenzoate and any potential impurities.

-

Identify impurities based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).

-

Quantify impurities using a calibration curve of the main compound, assuming similar ionization efficiency for structurally related impurities, or by using a reference standard for the impurity if available.

Orthogonal Analytical Techniques

For a comprehensive understanding of the quality of Methyl 5-Acetyl-2-n-propoxybenzoate, orthogonal analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities that may not be amenable to LC analysis. This includes residual solvents from the synthesis process and volatile by-products.

Principle: The sample is vaporized and separated based on boiling point and interaction with the stationary phase of a capillary column. The separated components are then detected by a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point.[7]

-

Inlet Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.

-

Carrier Gas: Helium

-

Ionization: Electron Ionization (EI) at 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation and confirmation of the identity of Methyl 5-Acetyl-2-n-propoxybenzoate. Both ¹H and ¹³C NMR should be performed.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons.

-

A singlet for the methyl ester protons.

-

A singlet for the acetyl methyl protons.

-

Signals for the n-propoxy group (a triplet, a sextet, and a triplet).

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbons of the ester and ketone groups in the 160-200 ppm region.[8]

-

Signals for the aromatic carbons in the 110-160 ppm region.

-

Signals for the aliphatic carbons of the methyl ester and n-propoxy groups in the 0-70 ppm region.

Visualized Workflows

HPLC-UV Analysis Workflow

Caption: Workflow for the HPLC-UV analysis of Methyl 5-Acetyl-2-n-propoxybenzoate.

LC-MS Impurity Profiling Workflow

Caption: Logical workflow for impurity profiling using LC-MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control of Methyl 5-Acetyl-2-n-propoxybenzoate. The primary HPLC-UV method is suitable for routine assay and purity testing, while the LC-MS method offers enhanced sensitivity and specificity for impurity identification. The inclusion of orthogonal techniques like GC-MS and NMR spectroscopy ensures a comprehensive characterization of the compound. Proper validation of these methods in accordance with regulatory guidelines is essential before their implementation in a GxP environment.

References

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

-

Quality Guidelines - ICH. [Link]

-

2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - Frontiers. [Link]

-

Benzophenone 1H-NMR, 13C-NMR and IR Spectra | PDF - Scribd. [Link]

-

¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. [Link]

-

13 C NMR Chemical Shifts - Oregon State University. [Link]

-

A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

-

IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. [Link]

-

Analytical Methods. [Link]

-

GC AND GC/MS. [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. [Link]

-

Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC. [Link]

-

METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 - Matrix Fine Chemicals. [Link]

-

Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - ResearchGate. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 [matrix-fine-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. Cshifts [sites.science.oregonstate.edu]

Application Note: Structural Elucidation and NMR Protocol for Methyl 5-Acetyl-2-n-propoxybenzoate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Application Area: Quality Control, Intermediate Validation, and API Scaffold Synthesis

Executive Summary & Therapeutic Context

Methyl 5-acetyl-2-n-propoxybenzoate is a highly functionalized aromatic intermediate critical to the synthesis of biologically active heterocyclic scaffolds. Most notably, it serves as a foundational building block in the development of quinazolinone-based cyclic guanosine 3',5'-monophosphate phosphodiesterase (cGMP PDE) inhibitors . These inhibitors are pivotal in cardiovascular therapies, addressing conditions such as angina, hypertension, and atherosclerosis .

The synthesis of this intermediate typically involves the O-alkylation of methyl 5-acetyl-2-hydroxybenzoate using 1-iodopropane under basic conditions . Downstream modifications often include the α-bromination of the acetyl group to yield methyl 5-(2-bromoacetyl)-2-propoxybenzoate, which is subsequently used for thiazole and imidazole ring formations . Because O-alkylation reactions carry the risk of transesterification or C-alkylation side reactions, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step.

Fig 1: Synthetic workflow of Methyl 5-acetyl-2-n-propoxybenzoate in PDE5 inhibitor development.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in the structural integrity of the synthesized batch, the following protocol integrates 1D and 2D NMR techniques. The inclusion of 2D HMBC (Heteronuclear Multiple Bond Correlation) transforms this protocol from a simple observational test into a self-validating system , mathematically proving the connectivity of the propoxy chain to the correct aromatic position.

Step-by-Step NMR Acquisition Methodology

-

Sample Preparation: Weigh exactly 20 mg (for 1 H and 2D experiments) or 75 mg (for 13 C experiments) of the purified methyl 5-acetyl-2-n-propoxybenzoate.

-

Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).

-

Causality: CDCl 3 is selected not only for its excellent solubilizing properties for moderately polar benzoates but also because its residual solvent peak (δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C) provides a robust internal reference. This eliminates the need for volatile tetramethylsilane (TMS), which can evaporate and compromise concentration consistency over long automated runs .

-

-

Homogenization: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the sample depth is exactly 4.0 cm to optimize magnetic field shimming.

-

Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.

-

Shimming: Apply gradient shimming to achieve a homogeneous magnetic field, ensuring the residual CHCl 3 line width at half-height is < 1.0 Hz.

-

1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 s.

-

13 C NMR Acquisition: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Set ns to 1024 and d1 to 3.0 s.

-

Causality: The extended d1 of 3.0 seconds is a critical parameter. Quaternary carbons (C1, C2, C5) and carbonyls (ester, ketone) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 (spin-lattice) relaxation times. A truncated d1 would artificially suppress these crucial signals, leading to the misinterpretation of the carbon skeleton .

-

-

2D HMBC Acquisition: Execute a 1 H- 13 C HMBC sequence optimized for long-range couplings ( nJCH = 8 Hz). Set d1 to 1.5 s and acquire 256 increments in the indirect ( 13 C) dimension.

Spectral Analysis & Mechanistic Causality

H NMR Analysis (AMX Spin System)

The aromatic region of the 1 H NMR spectrum displays a classic AMX spin system, characteristic of a 1,2,5-trisubstituted benzene ring.

-

H3 (δ 7.04): Appears as a doublet ( J = 8.5 Hz). It is highly shielded by the electron-donating resonance effect of the adjacent ortho-propoxy group.

-

H4 (δ 8.13): Presents as a doublet of doublets ( J = 8.5, 2.0 Hz), coupling to both H3 (ortho) and H6 (meta).

-

H6 (δ 8.51): Appears as a meta-coupled doublet ( J = 2.0 Hz). Mechanistic Insight: The significant downfield shift of H6 is a direct causal result of its spatial positioning. It sits simultaneously within the magnetic deshielding cones of both the ester carbonyl and the acetyl carbonyl groups, stripping electron density and exposing the nucleus to the external magnetic field.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |

| 6 | 8.51 | d | 2.0 | 1H | Aromatic CH (ortho to ester/acetyl) |

| 4 | 8.13 | dd | 8.5, 2.0 | 1H | Aromatic CH (meta to propoxy) |

| 3 | 7.04 | d | 8.5 | 1H | Aromatic CH (ortho to propoxy) |

| 1' | 4.05 | t | 6.5 | 2H | -OCH

2

|

| Ester | 3.90 | s | - | 3H | -COOCH 3 (ester methyl) |

| Acetyl | 2.58 | s | - | 3H | -COCH 3 (acetyl methyl) |

| 2' | 1.85 | sxt | 6.5 | 2H | -CH

2

|

| 3' | 1.05 | t | 7.4 | 3H | -CH 3 (propoxy chain) |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| 196.0 | Cq | Ketone carbonyl (Acetyl) |

| 166.0 | Cq | Ester carbonyl |

| 162.0 | Cq | Aromatic C2 (C-O propoxy) |

| 133.0 | CH | Aromatic C4 |

| 132.0 | CH | Aromatic C6 |

| 130.0 | Cq | Aromatic C5 (C-Acetyl) |

| 121.0 | Cq | Aromatic C1 (C-Ester) |

| 113.0 | CH | Aromatic C3 |

| 71.0 | CH 2 | -OCH

2

|

| 52.0 | CH 3 | -COOCH 3 (ester methyl) |

| 26.0 | CH 3 | -COCH 3 (acetyl methyl) |

| 22.0 | CH 2 | -CH

2

|

| 10.0 | CH 3 | -CH 3 (propoxy chain) |

2D HMBC: The Self-Validating Regiochemistry Check

Relying solely on 1D NMR is a critical failure point in drug development quality control, as it cannot definitively prove where the propoxy group attached during synthesis. To rule out transesterification (where the propoxy chain accidentally replaces the ester methyl), HMBC is utilized.

The HMBC spectrum maps 2J and 3J carbon-proton couplings. The cross-peaks between the propoxy -OCH 2

protons (δ 4.05) and the aromatic C2 carbon (δ 162.0) mathematically confirm O-alkylation at the correct position. Furthermore, the ester methyl protons (δ 3.90) show a strong 3J correlation exclusively to the ester carbonyl (δ 166.0), proving the ester moiety remained perfectly intact during the reaction with 1-iodopropane .

Fig 2: Critical HMBC correlations establishing regiochemistry and validating structural integrity.

References

-

[1] Stilinović, V., & Kaitner, B. (2011). (IUCr) Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. IUCr Journals. URL:[Link]

-

[2] Bell, A.S., Brown, D., & Terrett, N.K. (1992). Quinazolinone antianginal agents. U.S. Patent and Trademark Office / Google Patents. URL:

-

[3] Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition. Elsevier. URL:[Link]

Sources

High-Resolution LC-MS/MS Method Development for the Structural Characterization of Methyl 5-Acetyl-2-n-propoxybenzoate

Introduction and Analytical Context